
(-)-4-Hydroxypropranolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-4-Hydroxypropranolol is a natural product found in Penicillium crustosum and Penicillium solitum with data available.
Scientific Research Applications
Beta-Adrenoceptor Blocking Properties
- (-)-4-Hydroxypropranolol, a metabolite of propranolol, exhibits β-adrenoceptor blocking characteristics. It is similar in potency to propranolol in antagonizing the effects of isoprenaline on heart rate and blood pressure. This metabolite is not cardioselective and possesses both intrinsic sympathomimetic activity and membrane stabilizing activity (Fitzgerald & O'donnell, 1971).
Influence on Platelet Aggregation and Thromboxane A2 Generation
- In vitro studies of propranolol and its 4-hydroxy metabolite show no significant direct effect on platelet aggregation or TXA2 generation at therapeutic concentrations. However, higher concentrations reduce both parameters of platelet function. This suggests a potential role in modulating platelet activity (Mehta, Mehta, & Ostrowski, 1983).
Pharmacokinetics and Quantitative Analysis
- A method using high-pressure liquid chromatography has been developed for the quantitative determination of propranolol and 4-hydroxypropranolol in human plasma. This is important for pharmacokinetic studies and understanding the drug's behavior in the body (Taburet et al., 1979).
Effects on Thyroid Hormone Conversion
- A study on hyperthyroid patients treated with (R)-4-hydroxypropranolol showed no significant changes in thyroid hormone levels but indicated a decrease in resting pulse rate. This suggests the metabolite's potential role in thyroid hormone metabolism (Buchinger et al., 1991).
properties
CAS RN |
76792-96-6 |
|---|---|
Product Name |
(-)-4-Hydroxypropranolol |
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |
InChI Key |
CWEPACWBWIOYID-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



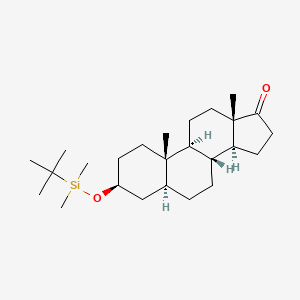
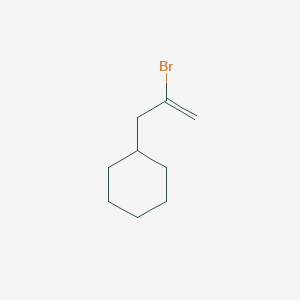

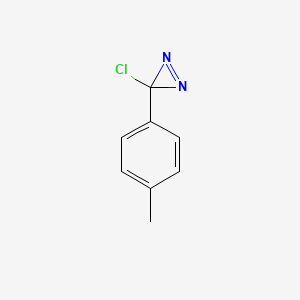
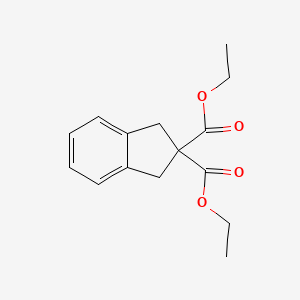

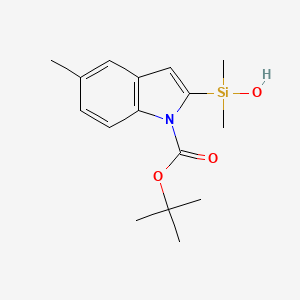
![7,8-Diphenyl-[1,3]dioxolo[4,5-G]isoquinoline](/img/structure/B1626129.png)

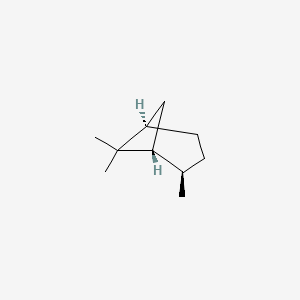

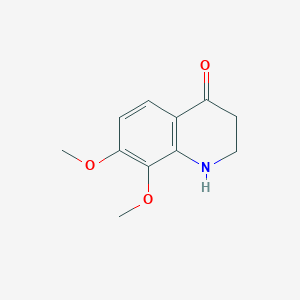
![4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline](/img/structure/B1626137.png)
